molecular formula C23H26FN3O3S B3408577 N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-methylbenzene-1-sulfonamide CAS No. 877648-33-4

N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-methylbenzene-1-sulfonamide

Cat. No.: B3408577
CAS No.: 877648-33-4
M. Wt: 443.5 g/mol
InChI Key: BCDMADCWWTUJTB-UHFFFAOYSA-N
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Description

N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-methylbenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a piperazine core substituted with a 4-fluorophenyl group at the 1-position. The compound’s structure includes a 2-(furan-2-yl)ethyl chain linked to the piperazine nitrogen, while the sulfonamide group is attached to a 4-methylbenzene ring.

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O3S/c1-18-4-10-21(11-5-18)31(28,29)25-17-22(23-3-2-16-30-23)27-14-12-26(13-15-27)20-8-6-19(24)7-9-20/h2-11,16,22,25H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDMADCWWTUJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-methylbenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluorophenylpiperazine with an appropriate alkylating agent to introduce the furan-2-yl group.

    Sulfonamide Formation: The intermediate product is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to form the final sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced sulfonamide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with receptors or enzymes in the central nervous system.

    Pathways Involved: The compound could modulate neurotransmitter pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The target compound belongs to a broader class of arylpiperazine sulfonamides. Key structural analogs and their differentiating features are outlined below:

Compound Name Core Structure Key Substituents Pharmacological Notes
Target Compound Piperazine-sulfonamide - 4-Fluorophenyl (piperazine)
- 2-(Furan-2-yl)ethyl chain
- 4-Methylbenzenesulfonamide
Potential CNS activity; furan may enhance metabolic stability compared to phenyl .
N-(4-Fluorophenyl)-2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]acetamide () Piperazine-acetamide - 4-Methylbenzenesulfonyl (piperazine)
- Acetamide linker with 4-fluorophenyl
Lacks heteroaromatic (furan) moiety; acetamide chain may reduce lipophilicity .
W-15 () Piperidinyl-sulfonamide - 4-Chlorophenylsulfonamide
- 2-Phenylethyl-piperidinyl
Piperidine core (vs. piperazine) and chloro-substituent may confer higher opioid receptor affinity .
N-{2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-N-ethyl-4-methylbenzene-1-sulfonamide () Piperazine-sulfonamide - 5-Chloro-2-methylphenyl (piperazine)
- Oxoethyl chain with ethyl group
Oxoethyl spacer and chloro-methyl group could alter pharmacokinetics (e.g., half-life) .
Thiophen-2-yl (4-(4-Trifluoromethylphenyl)piperazin-1-yl) methanone () Piperazine-ketone - Thiophene ring
- Trifluoromethylphenyl (piperazine)
Thiophene’s electron-rich nature may enhance receptor binding; trifluoromethyl improves metabolic resistance .

Functional Group Impact

  • Piperazine vs.
  • Furan vs.
  • Sulfonamide Position : The 4-methylbenzenesulfonamide group in the target compound contrasts with the dihydrobenzodioxine-sulfonamide in , which may alter steric bulk and electronic effects .

Research Findings and Pharmacological Implications

Receptor Binding Profiles

  • Arylpiperazine Derivatives : Compounds with 4-fluorophenylpiperazine (e.g., ) often exhibit affinity for 5-HT₁A and D₂ receptors, suggesting the target may share similar targets .
  • Sulfonamide Role : Sulfonamide groups, as in and , enhance solubility and modulate selectivity toward peripheral vs. CNS receptors .

Biological Activity

N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-methylbenzene-1-sulfonamide is a complex organic compound that has drawn significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a piperazine ring, a furan moiety, and a sulfonamide group. Its IUPAC name is this compound, with a molecular formula of C18H22FN3O3S and a molecular weight of approximately 373.45 g/mol. The presence of the fluorophenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

The primary mechanism of action involves the compound's interaction with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors. By modulating these receptors, the compound can influence various neurotransmission pathways, which may lead to alterations in mood, cognition, and behavior. This interaction suggests potential applications in treating neurological disorders such as depression and anxiety.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds containing the piperazine moiety exhibit antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their inhibitory effects on Agaricus bisporus tyrosinase (AbTYR), showcasing potential antimelanogenic effects without cytotoxicity on B16F10 cells .

Enzyme Inhibition

The compound's structural features suggest it may act as an inhibitor for various enzymes. For example, studies have shown that related piperazine derivatives can inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. The most potent inhibitors identified had IC50 values in the low micromolar range, indicating significant biological activity .

Study on Tyrosinase Inhibition

A study focused on the design and synthesis of piperazine-based compounds demonstrated that certain derivatives exhibited competitive inhibition against tyrosinase. The binding modes were analyzed through docking studies, revealing insights into how structural modifications can enhance inhibitory activity against this enzyme .

Neuropharmacological Studies

In another investigation, compounds similar to this compound were tested for their effects on serotonin and dopamine receptor activity. The results indicated that these compounds could modulate receptor activity effectively, supporting their potential use in treating psychiatric disorders .

Data Tables

Compound Target IC50 (µM) Effect
Compound AMAO-B0.013Inhibition
Compound BAbTYR40.43Antimelanogenic
Compound CD Receptor25.5Modulation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-methylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-methylbenzene-1-sulfonamide

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